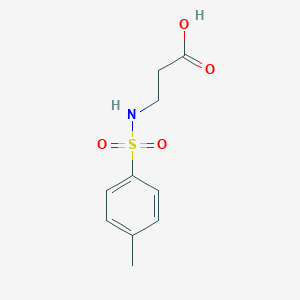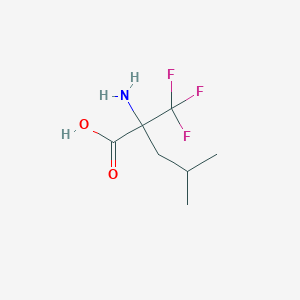
Ac-Met-Ala-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Met-Ala-Ser-OH is a tripeptide with the sequence Ac-Met-Ala-Ser . It has been studied for its complexation with Pt(II) and ammonia or ethylene diamine (en) by mass spectrometric methods .
Molecular Structure Analysis
The molecular formula of this compound is C13H23N3O6S . Its molecular weight is 349.41 g/mol.Chemical Reactions Analysis
This compound has been used as a tripeptide in the OH radical-induced oxidation reaction .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in DMSO . It should be stored at -20°C .Wirkmechanismus
Target of Action
Ac-Met-Ala-Ser-OH (MAS) is a tripeptide that has been used to study the complexation with peptide deformylase (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .
Mode of Action
It is known that it interacts with peptide deformylase (pdf), a key enzyme involved in protein synthesis . This interaction helps to understand how mimic-peptides are recognized by N-terminal cleaved expression peptides .
Biochemical Pathways
It is known that n-terminal acetylation, a common modification in eukaryotic proteins, plays a significant role in protein stability . This process involves the transfer of an acetyl group from acetyl coenzyme A to the α-amino group of a protein, transforming a charged protein N-terminus into a hydrophobic segment . This modification can affect key protein properties such as folding, polymerization, stability, interactions, and localization .
Result of Action
It is known that n-terminal acetylation can influence protein stability and the composition of the cell proteome .
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ac-Met-Ala-Ser-OH in lab experiments provides a number of advantages. This compound is relatively easy to synthesize in the laboratory, and can be used as a building block for the synthesis of peptides and proteins. In addition, this compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the structure and function of proteins. However, there are also some limitations to the use of this compound in lab experiments. For example, it is difficult to control the concentration of this compound in a reaction, and it can be difficult to purify the compound after the reaction is complete.
Zukünftige Richtungen
There are a number of potential future directions for research involving Ac-Met-Ala-Ser-OH. For example, further research could be conducted to better understand the mechanisms of action of this compound and its biochemical and physiological effects. In addition, further research could be conducted to identify new applications for this compound, such as the development of novel drug candidates. Finally, further research could be conducted to improve the synthesis of this compound, in order to make it easier to produce and control the concentration of this compound in lab experiments.
Synthesemethoden
The synthesis of Ac-Met-Ala-Ser-OH involves a multi-step process. The first step is to form the Ac-Met-Ala-Ser-OHhionyl-alanyl-serine (Ac-Met-Ala-Ser) precursor by the condensation of Ac-Met-Ala-Ser-OHhionine (Ac-Met) and N-acetyl-alanine (Ac-Ala) in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The second step is to add hydroxyl group to the precursor by the reaction with a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide. The last step is the deprotection of the hydroxyl group with a suitable deprotecting agent such as trifluoroacetic acid (TFA) or piperidine.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Ac-Met-Ala-Ser-OH: hat sich im Bereich der Entwicklung von Peptidarzneimitteln als vielversprechend erwiesen. Peptide sind eine Klasse pharmazeutischer Wirkstoffe, die zunehmend für ihr Potenzial erkannt werden, anspruchsvolle Bindungsstellen mit hoher Affinität und Spezifität anzusprechen . Die Rolle der Verbindung bei der Entwicklung von peptid-basierten Strategien zur Interferenz mit endogenen Proteininteraktionen ist signifikant und trägt zur Weiterentwicklung therapeutischer Peptide bei .
Enzymologie
In der Enzymologie wird This compound zur Untersuchung von Proteinaseinhibitoren verwendet. Es wurde als Teil der Aminosäuresequenz im Hefe-Proteinase-A-Inhibitor 3 identifiziert, der für das Verständnis der Mechanismen der Enzyminhibition entscheidend ist . Dies hat Auswirkungen auf die Entwicklung neuer enzymatischer Medikamente und Therapeutika.
Peptid-basierte Therapeutika
Die Verbindung ist auch an der Entstehung von peptid-basierten Therapeutika beteiligt. Es wird bei der Synthese von Peptiden verwendet, die entweder als Agonisten oder Antagonisten für Rezeptoren wirken können, was für die Behandlung und Diagnose verschiedener Krankheiten von entscheidender Bedeutung ist . Die Vielseitigkeit von Peptiden macht sie für ein breites Spektrum an therapeutischen Anwendungen geeignet, darunter Hormontherapie und Impfstoffentwicklung.
Biochemie
In der Biochemie spielt This compound eine Rolle bei der Untersuchung der Selbstassemblierung von Peptiden. Es ist Teil der Forschung zur Selbstassemblierung von Peptiden, die verschiedene Mikro- bis Nanostrukturen bilden, was mehrere Anwendungen in der Nanobiotechnologie hat . Dazu gehören Medikamenten-Abgabesysteme und die Entwicklung neuer Biomaterialien.
Molekularbiologie
Die Anwendungen der Verbindung erstrecken sich auf die Molekularbiologie, wo sie bei der Untersuchung von Peptid-Deformylase-Komplexen verwendet wird. Dies hilft beim Verständnis der Erkennungsmechanismen von Nachahmungspeptiden durch N-terminal abgeschnittene Expressionspeptide, was für die Gentechnik und Proteinsynthese unerlässlich ist .
Analytische Chemie
Schließlich wird in der analytischen Chemie This compound in der OH-Radikal-induzierten Oxidationsreaktion und Analyse durch Hochleistungsflüssigkeitschromatographie-Diodenarraydetektor-Fluoreszenzdetektor (HPLC-DAD-FLD) eingesetzt . Diese Anwendung ist entscheidend für die qualitative und quantitative Analyse komplexer Gemische, was in der pharmazeutischen Analyse und Umweltprüfung von grundlegender Bedeutung ist.
Safety and Hazards
Ac-Met-Ala-Ser-OH may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.
Relevant Papers The papers that have cited the use of this compound include studies published in Nature, Cell, Molecular Cancer, and Cell Research . Another study has used this compound as a tripeptide in the OH radical-induced oxidation reaction .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPGZVPOLKESGX-HGNGGELXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

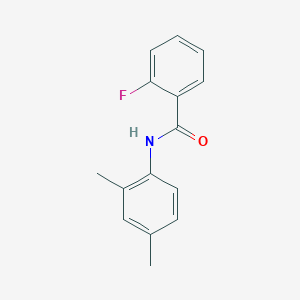

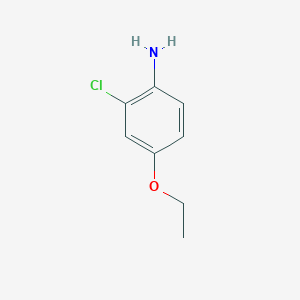


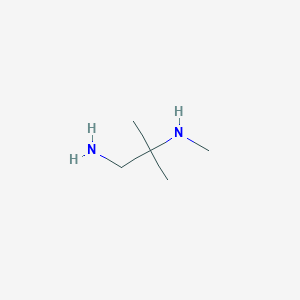
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
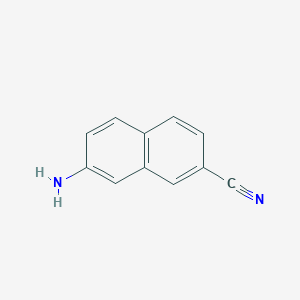

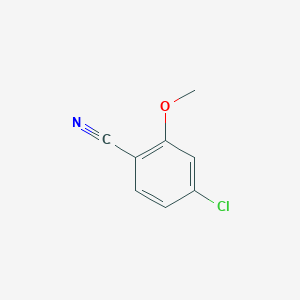
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
